molecular formula C10H6NO6P B14226552 2H-1-Benzopyran-3-carbonitrile, 2-oxo-7-(phosphonooxy)- CAS No. 500883-70-5

2H-1-Benzopyran-3-carbonitrile, 2-oxo-7-(phosphonooxy)-

Cat. No.: B14226552
CAS No.: 500883-70-5
M. Wt: 267.13 g/mol
InChI Key: FHMZIOATLQIMMJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carbonitrile, 2-oxo-7-(phosphonooxy)- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring system. The presence of a carbonitrile group and a phosphonooxy group adds to its chemical versatility, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carbonitrile, 2-oxo-7-(phosphonooxy)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carbonitrile, 2-oxo-7-(phosphonooxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2H-1-Benzopyran-3-carbonitrile, 2-oxo-7-(phosphonooxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 2-oxo-7-(phosphonooxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo-
  • 2H-1-Benzopyran-3-carbonitrile, 2-oxo-

Uniqueness

2H-1-Benzopyran-3-carbonitrile, 2-oxo-7-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

500883-70-5

Molecular Formula

C10H6NO6P

Molecular Weight

267.13 g/mol

IUPAC Name

(3-cyano-2-oxochromen-7-yl) dihydrogen phosphate

InChI

InChI=1S/C10H6NO6P/c11-5-7-3-6-1-2-8(17-18(13,14)15)4-9(6)16-10(7)12/h1-4H,(H2,13,14,15)

InChI Key

FHMZIOATLQIMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OP(=O)(O)O)OC(=O)C(=C2)C#N

Origin of Product

United States

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